N-[(2R)-1-Hydroxypropan-2-yl]eicosa-5,8,11,14-tetraenamide N-[(2R)-1-Hydroxypropan-2-yl]eicosa-5,8,11,14-tetraenamide R-1 methanandamide is the most potent CB1 receptor agonist in the methanandamide series. It has a Ki value of 20 nM for the CB1 receptor, which is four-fold lower than that of arachidonoyl ethanolamide (AEA) (Ki =78 nM). In addition, R-1 methanandamide is more resistant than AEA to hydrolytic inactivation by fatty acid amide hydrolase. The Ki value for binding to the CB2 receptor from mouse spleen is 815 nM.
Brand Name: Vulcanchem
CAS No.: 157182-49-5
VCID: VC0110085
InChI: InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/t22-/m1/s1
SMILES: CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO
Molecular Formula: C23H39NO2
Molecular Weight: 361.6 g/mol

N-[(2R)-1-Hydroxypropan-2-yl]eicosa-5,8,11,14-tetraenamide

CAS No.: 157182-49-5

Reference Standards

VCID: VC0110085

Molecular Formula: C23H39NO2

Molecular Weight: 361.6 g/mol

N-[(2R)-1-Hydroxypropan-2-yl]eicosa-5,8,11,14-tetraenamide - 157182-49-5

CAS No. 157182-49-5
Product Name N-[(2R)-1-Hydroxypropan-2-yl]eicosa-5,8,11,14-tetraenamide
Molecular Formula C23H39NO2
Molecular Weight 361.6 g/mol
IUPAC Name N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide
Standard InChI InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/t22-/m1/s1
Standard InChIKey SQKRUBZPTNJQEM-FQPARAGTSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H](C)CO
SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO
Appearance Assay:≥98%A solution in ethanol
Description R-1 methanandamide is the most potent CB1 receptor agonist in the methanandamide series. It has a Ki value of 20 nM for the CB1 receptor, which is four-fold lower than that of arachidonoyl ethanolamide (AEA) (Ki =78 nM). In addition, R-1 methanandamide is more resistant than AEA to hydrolytic inactivation by fatty acid amide hydrolase. The Ki value for binding to the CB2 receptor from mouse spleen is 815 nM.
Synonyms [R-(all-Z)]-N-(2-Hydroxy-1-methylethyl)-5,8,11,14-eicosatetraenamide; _x000B_(5Z,8Z,11Z,14Z)-N-[(1R)-2-Hydroxy-1-methylethyl]-5,8,11,14-eicosatetraenamide; AM 356
PubChem Compound 6610214
Last Modified Dec 23 2021
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